molecular formula C14H15N3O3S B6599262 4-Pyridinecarboxamide, N-[4-[(dimethylamino)sulfonyl]phenyl]- CAS No. 89565-26-4

4-Pyridinecarboxamide, N-[4-[(dimethylamino)sulfonyl]phenyl]-

Cat. No.: B6599262
CAS No.: 89565-26-4
M. Wt: 305.35 g/mol
InChI Key: YHXYSWQOZJFLFM-UHFFFAOYSA-N
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Description

4-Pyridinecarboxamide, N-[4-[(dimethylamino)sulfonyl]phenyl]-, also known as N-(4-(dimethylamino)sulfonylphenyl)isonicotinamide, is a chemical compound with the molecular formula C₁₄H₁₄N₂O₃S. It is a derivative of pyridinecarboxamide and contains a sulfonyl group attached to a phenyl ring, which is further substituted with a dimethylamino group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process starting from pyridinecarboxylic acid. The general synthetic route involves:

  • Nitration: Pyridinecarboxylic acid is nitrated to introduce a nitro group at the 4-position.

  • Reduction: The nitro group is reduced to an amine group.

  • Sulfonylation: The amine group is then sulfonylated using chlorosulfonic acid to introduce the sulfonyl group.

  • Amination: Finally, the sulfonyl group is substituted with a dimethylamino group using appropriate amination reagents.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 4-Pyridinecarboxamide, N-[4-[(dimethylamino)sulfonyl]phenyl]- undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

  • Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

  • Substitution: Nucleophiles like ammonia (NH₃) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Carboxylic acids and their derivatives.

  • Reduction Products: Amines and their derivatives.

  • Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. It can serve as a building block for the development of new pharmaceuticals and agrochemicals.

Biology: The compound has potential biological applications, including its use as a probe in biochemical assays to study enzyme activities and protein interactions.

Medicine: In medicine, derivatives of this compound may be explored for their therapeutic potential. They could be used in the development of new drugs targeting various diseases, such as cancer and inflammatory disorders.

Industry: In the industry, this compound can be used in the production of dyes, pigments, and other chemical products. Its unique chemical properties make it valuable for various industrial applications.

Mechanism of Action

The mechanism by which 4-Pyridinecarboxamide, N-[4-[(dimethylamino)sulfonyl]phenyl]- exerts its effects involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophiles in biological systems. The dimethylamino group can enhance the compound's solubility and bioavailability, allowing it to reach its target sites more effectively.

Molecular Targets and Pathways:

  • Enzymes: The compound may inhibit or activate certain enzymes, leading to changes in biochemical pathways.

  • Receptors: It can bind to specific receptors, modulating their activity and affecting cellular responses.

Comparison with Similar Compounds

  • 4-Pyridinecarboxylic acid: A closely related compound without the sulfonyl group.

  • N-(4-(methylamino)sulfonylphenyl)isonicotinamide: A similar compound with a methylamino group instead of a dimethylamino group.

Uniqueness: 4-Pyridinecarboxamide, N-[4-[(dimethylamino)sulfonyl]phenyl]- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties compared to its analogs

Biological Activity

4-Pyridinecarboxamide, N-[4-[(dimethylamino)sulfonyl]phenyl]- is a compound with significant biological activity, particularly in the context of cancer research and enzyme inhibition. This article synthesizes findings from various studies to provide a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following structure:

  • IUPAC Name : 4-Pyridinecarboxamide, N-[4-[(dimethylamino)sulfonyl]phenyl]-
  • Molecular Formula : C12H14N2O2S
  • Molecular Weight : 254.32 g/mol

Research indicates that this compound exerts its biological effects primarily through the inhibition of key enzymes involved in cellular processes. Notably, it has been shown to inhibit DNA methyltransferases (DNMTs), which play a crucial role in gene regulation and cancer progression. The inhibition of DNMTs can lead to the reactivation of tumor suppressor genes that are silenced in cancer cells.

Antiproliferative Effects

Several studies have evaluated the antiproliferative activity of 4-Pyridinecarboxamide derivatives against various cancer cell lines. The compound has demonstrated significant cytotoxicity in micromolar concentrations.

Table 1: Antiproliferative Activity on Cancer Cell Lines

Cell LineIC50 (μM)Reference
HT-29 (Colon)5.0
M21 (Melanoma)6.0
MCF7 (Breast)7.5

The above table summarizes the concentration required to inhibit cell growth by 50% (IC50) for different cancer cell lines.

Enzyme Inhibition

The compound has been identified as a potent inhibitor of DNMT1, DNMT3A, and DNMT3B. The structure-activity relationship studies suggest that modifications to the aromatic rings can enhance or reduce inhibitory potency.

Table 2: Enzyme Inhibition Potency

EnzymeEC50 (μM)Efficacy (%)Reference
DNMT11590
DNMT3A0.995
DNMT3B1085

Case Studies

In a notable study involving human leukemia KG-1 cells, derivatives of the compound were tested for their ability to induce apoptosis and inhibit cell proliferation. The results indicated that certain modifications led to enhanced efficacy against resistant cancer cell lines, suggesting potential for overcoming drug resistance in cancer therapy.

Properties

IUPAC Name

N-[4-(dimethylsulfamoyl)phenyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3S/c1-17(2)21(19,20)13-5-3-12(4-6-13)16-14(18)11-7-9-15-10-8-11/h3-10H,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHXYSWQOZJFLFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30360109
Record name 4-Pyridinecarboxamide, N-[4-[(dimethylamino)sulfonyl]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30360109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89565-26-4
Record name 4-Pyridinecarboxamide, N-[4-[(dimethylamino)sulfonyl]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30360109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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